molecular formula C17H15FN2O B2841605 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole CAS No. 865658-12-4

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole

Cat. No.: B2841605
CAS No.: 865658-12-4
M. Wt: 282.318
InChI Key: GZHJDXCKHQLJST-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This particular compound features a fluorophenyl group, a methoxyphenyl group, and a methyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Biochemical Pathways

Boronic acids and their esters, which this compound may be related to, are known to be valuable compounds for the design of new drugs and drug delivery devices .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH strongly influences the rate of reaction of some phenylboronic pinacol esters, which are considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a methoxyphenylboronic acid reacts with a halogenated imidazole intermediate.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry and advanced catalytic systems.

Chemical Reactions Analysis

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Scientific Research Applications

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: It can be investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole include other imidazole derivatives with different substituents on the phenyl rings. For example:

    2-(4-chlorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole: This compound has a chlorine atom instead of a fluorine atom, which may alter its chemical reactivity and biological activity.

    2-(4-fluorophenyl)-4-(2-hydroxyphenyl)-5-methyl-2H-imidazole: The presence of a hydroxyl group instead of a methoxy group can affect the compound’s hydrogen bonding and solubility properties.

    2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-ethyl-2H-imidazole: Replacing the methyl group with an ethyl group can influence the compound’s steric and electronic properties.

Each of these similar compounds may exhibit unique chemical and biological properties, highlighting the importance of substituent effects in the design and development of new imidazole derivatives.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11-16(14-5-3-4-6-15(14)21-2)20-17(19-11)12-7-9-13(18)10-8-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHJDXCKHQLJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(N=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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